![molecular formula C13H15ClN2O2S2 B3003421 (5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1807940-63-1](/img/structure/B3003421.png)
(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O2S2 and its molecular weight is 330.85. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor of Signaling Pathways
The compound, as a thiazolidine-2,4-dione derivative, has been recognized for its potential in inhibiting cellular signaling pathways. Specifically, it has shown promise as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. These pathways are critical in cell proliferation and survival, making this compound a potential candidate for anticancer therapy. Its ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in the G(0)/G(1) phase emphasizes its potential as a new lead compound for developing novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).
Antimicrobial Activity
Another significant application of thiazolidinedione derivatives lies in their antimicrobial properties. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities against various strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Escherichia coli, and Candida albicans. The results have shown promising activity, making these derivatives valuable in the development of new antimicrobial agents (Menteşe et al., 2009).
Corrosion Inhibition
In the field of material science, thiazolidinedione derivatives have been explored for their corrosion inhibition properties. Studies have demonstrated their effectiveness in protecting mild steel in hydrochloric acid solution. The efficiency of these inhibitors increases with concentration and involves adsorption on the metal surface following the Langmuir adsorption isotherm. Theoretical calculations have supported these experimental findings, highlighting the potential of these compounds in industrial applications where corrosion resistance is crucial (Yadav et al., 2015).
Synthesis of Bioactive Heteroaryl Derivatives
Thiazolidinedione derivatives serve as key intermediates in the synthesis of various bioactive heteroaryl compounds. These synthesized compounds have been screened for their antimicrobial activities, showing effectiveness against bacterial strains like S. aureus, Proteus vulgaris, and fungal strains like C. albicans. The versatility in chemical reactivity and the ability to form new heterocyclic moieties highlight the potential of thiazolidinedione derivatives in drug discovery and development (Ibrahim et al., 2011).
properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCUYFBSUBOWAR-MKFZHGHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)
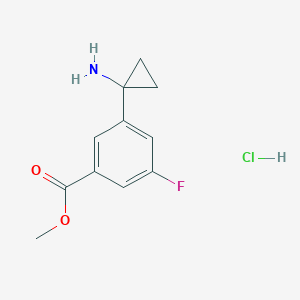
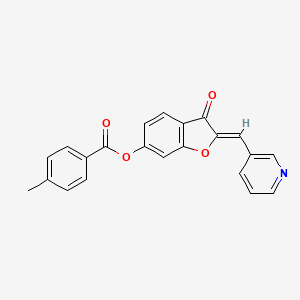
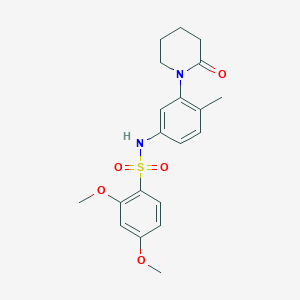
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)
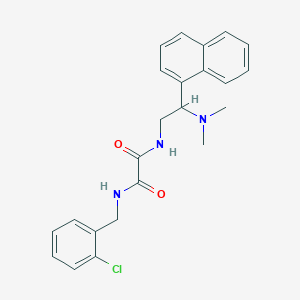
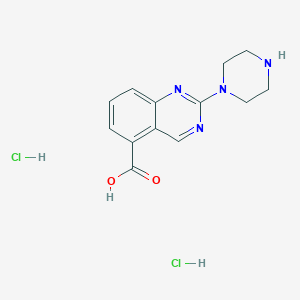
![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)